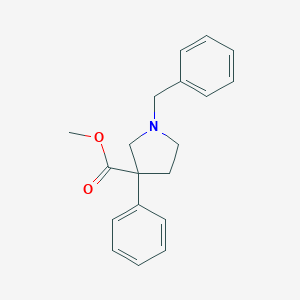
1-苯基-3-(2-吡啶基)-2-硫脲
描述
“1-Phenyl-3-(2-pyridyl)-2-thiourea” is a chemical compound with the molecular formula C12H11N3S. It has a molecular weight of 229.301 .
Synthesis Analysis
The synthesis of “1-Phenyl-3-(2-pyridyl)-2-thiourea” and related compounds is a topic of ongoing research. Pyrazoles, which are similar in structure, are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .Molecular Structure Analysis
The molecular structure of “1-Phenyl-3-(2-pyridyl)-2-thiourea” is characterized by a thiourea group attached to a phenyl ring and a pyridyl ring . Pyrazoles, which are structurally similar, are known to exhibit tautomerism, a phenomenon that may influence their reactivity .Physical And Chemical Properties Analysis
“1-Phenyl-3-(2-pyridyl)-2-thiourea” has a molecular weight of 229.301 . Other physical and chemical properties are not well-documented.科学研究应用
分子构象分析:对1-苯基-3-(2-吡啶基)-2-硫脲等硫脲类化合物进行核磁共振研究,以了解它们的分子构象。研究发现,1-苯基-3-(2-吡啶基)-2-硫脲在溶液中以特定的E,Z构象存在,内部存在氢键结合(Sudha, Sathyanarayana, & Bharati, 1987)。
防腐蚀:对这种化合物进行了防止低碳钢腐蚀能力的研究。它表现出高的防腐蚀效率,归因于其结构中氮原子的存在,增加了与钢表面的静电相互作用(Huong, Huong, Nguyet, Duong, Tuan, Thong, & Nam, 2020)。
合成和表征:一项研究专注于合成这种化合物的变体及其与钴(II)、镍(II)和铜(II)等金属的络合物,展示了它在金属络合物形成中作为配体的潜力(Ali, 2015)。
结构和光谱研究:对N-(2-吡啶基)-N'-甲基苯硫脲的结构和光谱特性进行了研究,这类化合物包括1-苯基-3-(2-吡啶基)-2-硫脲。这项研究提供了关于这些化合物的分子内和分子间氢键特性的见解(Valdés-Martínez, Hernández-Ortega, West, Ackerman, Swearingen, & Hermetet, 1999)。
应用于含氮杂环化合物:它被用于合成融合多环氮杂环化合物,表明其在创建复杂有机结构中的作用(Mamedov, Zhukova, Beschastnova, Levin, Gubaidullin, & Litvinov, 2007)。
抗糖尿病潜力:一项研究探讨了2-吡啶基胺硫脲,其中包括1-苯基-3-(2-吡啶基)-2-硫脲的衍生物,用于治疗糖尿病的潜力。这些化合物显示出在抑制葡萄糖-6-磷酸酶方面的潜力,这是与葡萄糖代谢相关的酶(Naz, Zahoor, Umar, Alqahtany, Elnahas, & Ullah, 2020)。
螯合物形成:使用1-苯基-3-(2-吡啶基)-2-硫脲与硼形成螯合物的研究突显了它在复杂化合物合成中的潜力(Teslya, Starikova, & Dorokhov, 1987)。
未来方向
作用机制
Target of Action
It’s worth noting that similar compounds, such as pyrazolines and benzimidazoles, have been found to be pharmacologically active . These compounds are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical and agricultural sectors .
Mode of Action
Benzimidazole derivatives, which are structurally similar, have been reported to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that 1-Phenyl-3-(2-pyridyl)-2-thiourea may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to be involved in a wide range of pharmacological activities
Result of Action
Similar compounds have been found to exhibit a wide range of pharmacological activities . This suggests that 1-Phenyl-3-(2-pyridyl)-2-thiourea may have similar effects.
Action Environment
Similar compounds have been found to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that the action of 1-Phenyl-3-(2-pyridyl)-2-thiourea may also be influenced by environmental factors.
属性
IUPAC Name |
1-phenyl-3-pyridin-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHXWMRFXORESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237196 | |
| Record name | N-Phenyl-N'-2-pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886-60-2 | |
| Record name | 1-Phenyl-3-(2-pyridyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyl-N'-2-pyridylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-3-(2-pyridyl)-2-thiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenyl-N'-2-pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-(2-pyridyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the antioxidant properties of 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU)?
A1: Research has shown that PPTU exhibits antioxidant activity against free radicals like DPPH• and ABTS•+. [] The IC50 values, indicating the concentration required to scavenge 50% of the radicals, were determined to be 1.3 × 10–3 M and 1.1 × 10–3 M for DPPH• and ABTS•+, respectively. [] Further computational analysis using the M05-2X/6-311++G(d,p) level of theory revealed that PPTU primarily neutralizes the HOO• radical through a hydrogen atom transfer (HAT) mechanism, specifically from the N2-H17 position. [] This reaction exhibits a rate constant of 1.44 × 10-1 M-1·s-1. []
Q2: How does the presence of heteroatoms in the structure of thiourea derivatives affect their corrosion inhibition ability?
A2: Studies comparing 1,3-diphenyl-2-thiourea (DPTU) and 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) revealed that the inclusion of a nitrogen atom within the benzene ring of PPTU enhances its corrosion inhibition efficiency on low carbon steel. [] Electrochemical measurements demonstrated that PPTU achieved a higher inhibition efficiency of 97.2% compared to DPTU's 93.1% at identical concentrations (2.0 × 10–4 M) and temperature (30°C). [] Quantum chemical calculations further confirmed that these heteroatoms act as primary adsorption sites on the steel surface, while the benzene rings contribute to the overall electrostatic interaction. []
Q3: What insights have crystallographic studies provided regarding the structure of PPTU complexes?
A3: X-ray crystallography studies have successfully elucidated the structure of various PPTU complexes, including those with bismuth(III). [] For instance, in the complex [BiCl3(pptu)3], bismuth adopts an octahedral coordination geometry, binding with chlorine atoms and sulfur atoms from PPTU ligands. [] This structural information enhances our understanding of PPTU's coordination chemistry and its potential applications.
Q4: Are there any documented examples of PPTU complexes with transition metals?
A4: Yes, PPTU has been shown to form complexes with various transition metals. For example, research highlights the synthesis and characterization of complexes involving PPTU and metals such as cobalt(II), nickel(II), copper(I), zinc(II), palladium(II), cadmium(II), platinum(II), and rhodium(III). [] Furthermore, studies have explored specific PPTU-copper(I) complexes, including chloro-(triphenylphosphine)-[1-phenyl-3-(2-pyridyl)-2-thiourea]Cu(I) and chloro-bis[1-phenyl-3-(2-pyridyl)-2-thiourea]Cu(I), providing valuable insights into their structural characteristics. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)


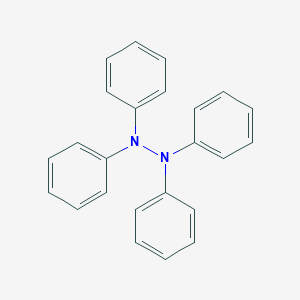
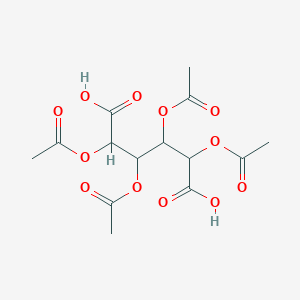
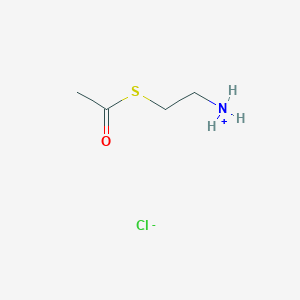
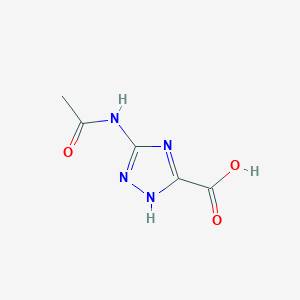
![4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B183040.png)
![Ethyl naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B183041.png)

![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)
![2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-](/img/structure/B183047.png)
